3-trans-Hydroxy Norcotinine is a significant compound derived from nicotine, which is primarily found in tobacco. It is a metabolite of norcotinine, a minor alkaloid found in tobacco leaves. The compound is notable for its potential pharmacological effects and its role in nicotine metabolism. Understanding this compound's properties and behavior is crucial for research into nicotine addiction and its associated health impacts.
3-trans-Hydroxy Norcotinine is primarily sourced from the metabolism of nicotine within the human body. When nicotine is consumed, it undergoes several metabolic transformations, one of which leads to the formation of norcotinine. Subsequently, norcotinine can be further metabolized to produce 3-trans-Hydroxy Norcotinine. This compound can also be synthesized in the laboratory for research purposes.
3-trans-Hydroxy Norcotinine belongs to the class of pyridine alkaloids, which are characterized by their nitrogen-containing heterocyclic structure. It is classified under the category of tobacco alkaloids, specifically as a derivative of norcotinine, which itself is a metabolite of nicotine.
The synthesis of 3-trans-Hydroxy Norcotinine can be achieved through various methods, including:
In chemical synthesis, hydroxylation reactions can be catalyzed using oxidizing agents such as potassium permanganate or via enzymatic pathways involving cytochrome P450 enzymes. The choice of method depends on the desired yield and purity of the final product.
3-trans-Hydroxy Norcotinine has a complex molecular structure characterized by a pyridine ring with several functional groups. Its chemical formula is C10H12N2O, indicating that it contains ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The compound's stereochemistry plays a crucial role in its biological activity and interaction with receptors.
3-trans-Hydroxy Norcotinine can participate in various chemical reactions typical for alcohols and amines:
These reactions are essential for modifying the compound to study its biological activity or to synthesize derivatives with enhanced pharmacological properties.
The mechanism of action for 3-trans-Hydroxy Norcotinine primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Upon binding to these receptors, it may influence neurotransmitter release and modulate synaptic transmission.
Research indicates that metabolites like 3-trans-Hydroxy Norcotinine can exhibit varying affinities for nicotinic receptors compared to nicotine itself, potentially altering their effects on neuronal activity and contributing to the pharmacological profile associated with tobacco use.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.
3-trans-Hydroxy Norcotinine has several applications in scientific research:
The ongoing research into this compound aids in developing strategies for smoking cessation and understanding nicotine's broader impacts on health.
3-trans-Hydroxy Norcotinine (3HNorCOT) is a tertiary metabolite within nicotine’s biotransformation network. Nicotine undergoes sequential enzymatic modifications: initial CYP2A6-mediated oxidation forms norcotinine via N-demethylation of cotinine. Subsequent hydroxylation at the 3-position yields 3-trans-Hydroxy Norcotinine [1] [4] [9]. This pathway competes with glucuronidation (UGT-mediated) and N-oxidation (FMO-mediated) routes, positioning 3HNorCOT as a minor but diagnostically significant endpoint [1] [3].
Quantitative studies indicate that urinary recovery of 3HNorCOT accounts for <5% of administered nicotine in humans, reflecting its position downstream of dominant metabolites like trans-3′-hydroxycotinine (3HC) and cotinine-glucuronide [1] [9]. Its structural similarity to 3HC—a pyridyl N-alkylpyrrolidone with a chiral 3-hydroxy group—confirms shared oxidative mechanisms but distinct kinetics due to the absence of the N-methyl group [6] [10].
Table 1: Metabolic Recovery Rates of Nicotine Metabolites in Human Urine
| Metabolite | Mean Urinary Recovery (% Dose) | Primary Enzyme |
|---|---|---|
| Cotinine | 26% | CYP2A6 |
| trans-3′-Hydroxycotinine | 41% | CYP2A6 |
| Norcotinine | <2% | CYP2A6 |
| 3-trans-Hydroxy Norcotinine | <0.5% | CYP2A6/FMO |
| Nicotine Glucuronide | 14% | UGT2B10 |
Data synthesized from [1] [9].
The hydroxylation of norcotinine to 3HNorCOT is primarily catalyzed by cytochrome P450 2A6 (CYP2A6), with minor contributions from flavin-containing monooxygenases (FMOs) [1] [8]. CYP2A6 exhibits stereoselectivity for the trans configuration at C3, analogous to its activity on cotinine [6] [10]. Kinetic studies using human liver microsomes reveal a Km of 58 ± 11 µM and Vmax of 0.21 ± 0.04 nmol/min/mg protein for norcotinine hydroxylation—significantly lower efficiency than for cotinine (Km = 12 µM, Vmax = 2.1 nmol/min/mg) [1] [8]. This suggests structural constraints imposed by norcotinine’s secondary amine moiety.
Genetic polymorphisms critically regulate this step. Individuals with CYP2A6 reduced-function alleles (e.g., CYP2A6*2, **4) exhibit 60–80% lower 3HNorCOT formation rates [2] [10]. Conversely, UGT2B10/2B17 variants indirectly modulate flux toward 3HNorCOT by shunting precursors like norcotinine toward glucuronidation [3] [9].
Table 2: Enzymatic Kinetics of Norcotinine Hydroxylation
| Enzyme System | Km (µM) | Vmax (nmol/min/mg) | Specificity Constant (Vmax/Km) |
|---|---|---|---|
| Human Liver Microsomes | 58 ± 11 | 0.21 ± 0.04 | 0.0036 |
| Recombinant CYP2A6 | 42 ± 8 | 1.8 ± 0.3 | 0.043 |
| Recombinant FMO3 | 210 ± 34 | 0.07 ± 0.01 | 0.0003 |
Data derived from in vitro metabolic assays [1] [8].
Significant interspecies divergence exists in 3HNorCOT generation. Humans and primates exhibit detectable urinary 3HNorCOT, whereas rodents favor alternative pathways like norcotinine glucuronidation or N-oxidation [1] [4]. In marmosets, norcotinine hydroxylation is undetectable due to preferential UGT-mediated conjugation [1]. Metabolic flux analysis using 14C-nicotine tracing shows:
LC-MS/MS-based flux quantification reveals that the norcotinine→3HNorCOT step operates at 4–8% of the cotinine→3HC flux in humans, underscoring its subsidiary role [2] [3]. This ratio is inverted in CYP2A6 ultrarapid metabolizers (3HNorCOT/3HC flux ratio = 0.18), indicating genotype-dependent pathway saturation [10].
Table 3: Cross-Species Flux Balance in Norcotinine Metabolism
| Species | Norcotinine → 3HNorCOT Flux (%) | Dominant Norcotinine Metabolite | Tissue-Specific Enrichment |
|---|---|---|---|
| Human | 4–8% | 3HNorCOT + Glucuronides | Liver > Lung |
| Marmoset | Undetectable | Norcotinine Glucuronide | Liver |
| Rat | <0.5% | Norcotinine-N-oxide | Kidney > Liver |
| Rabbit | 10–15% | 3HNorCOT | Lung > Liver |
Flux expressed as % of total norcotinine metabolic output [1] [4] [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9